13-Hydroxygermacrone

Beschreibung

Eigenschaften

Molekularformel |

C15H22O2 |

|---|---|

Molekulargewicht |

234.33 g/mol |

IUPAC-Name |

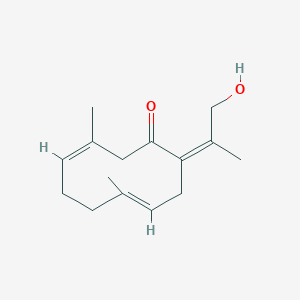

(3Z,7E,10Z)-10-(1-hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one |

InChI |

InChI=1S/C15H22O2/c1-11-5-4-6-12(2)9-15(17)14(8-7-11)13(3)10-16/h6-7,16H,4-5,8-10H2,1-3H3/b11-7+,12-6-,14-13- |

InChI-Schlüssel |

OYONKNQJEXRUQZ-PQDRPWSESA-N |

Isomerische SMILES |

C/C/1=C\C/C(=C(\C)/CO)/C(=O)C/C(=C\CC1)/C |

Kanonische SMILES |

CC1=CCC(=C(C)CO)C(=O)CC(=CCC1)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

13-Hydroxygermacrone: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13-hydroxygermacrone (B3026645), a bioactive sesquiterpenoid, with a focus on its natural origins and the methodologies for its isolation and purification. This document is intended to serve as a valuable resource for researchers in phytochemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a germacrane-type sesquiterpene that has garnered scientific interest due to its potential biological activities.[1] Notably, it has been investigated for its role in mitigating UVB-induced skin damage by inhibiting the upregulation of matrix metalloproteinases (MMPs).[1] MMPs are enzymes that degrade extracellular matrix components like collagen, and their over-expression is linked to skin photoaging.[1] This activity makes this compound a compound of interest for dermatological and cosmetic applications. The broader class of sesquiterpenes is also recognized for its potential anticancer properties.[2]

Natural Sources of this compound

This compound is found in various medicinal plants, primarily within the Zingiberaceae and Asteraceae families. The rhizomes of several Curcuma species are notable sources.[3][4]

Table 1: Natural Sources and Yield of this compound

| Plant Species | Family | Plant Part Used | Yield (%) | Purity (%) | Reference |

| Curcuma xanthorrhiza | Zingiberaceae | Rhizomes | 0.0009 | >98 | [1] |

| Curcuma zedoaria | Zingiberaceae | Rhizomes | Not specified | Not specified | [4][5] |

| Inula genus | Asteraceae | Not specified | Not specified | Not specified | [6] |

Note: The yield and purity data are based on the isolation from 5.0 kg of dried rhizomes of Curcuma xanthorrhiza.[1]

Isolation and Purification Protocols

The isolation of this compound from its natural sources involves a multi-step process that includes extraction, fractionation, and chromatographic purification.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound from plant material.

Caption: General workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established methods for the isolation of this compound from Curcuma xanthorrhiza rhizomes.[1][3]

3.2.1. Plant Material Preparation and Extraction

-

Preparation of Plant Material : Air-dry the rhizomes of Curcuma xanthorrhiza at room temperature until brittle.[3] Grind the dried rhizomes into a coarse powder using a mechanical grinder to increase the surface area for extraction.[1][3]

-

Extraction : Macerate the powdered rhizomes (e.g., 5.0 kg) in 95% ethanol (B145695) (1:10 w/v) at room temperature for 72 hours with occasional shaking.[1][3] The extraction process is repeated three times with fresh solvent to ensure exhaustive extraction.[1][3]

-

Filtration and Concentration : Combine the ethanolic extracts and filter through Whatman No. 1 filter paper.[3] Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude ethanol extract.[3]

3.2.2. Fractionation by Liquid-Liquid Extraction

-

Suspension : Suspend the crude ethanolic extract in water.[1]

-

Partitioning : Successively partition the aqueous suspension with n-hexane, chloroform, and ethyl acetate.[1] This separates compounds based on their polarity, with sesquiterpenoids like this compound primarily partitioning into the n-hexane and chloroform fractions.[1]

-

Concentration : Concentrate each organic fraction under reduced pressure to yield the respective crude fractions.[1]

3.2.3. Purification by Column Chromatography

-

Stationary Phase : Use silica gel (70-230 mesh) as the stationary phase.[1]

-

Column Packing : Pack a glass column with a slurry of silica gel in n-hexane.[1]

-

Sample Loading : Adsorb the n-hexane fraction, which is rich in sesquiterpenoids, onto a small amount of silica gel and load it onto the top of the prepared column.[1]

-

Elution : Elute the column with a gradient of n-hexane and ethyl acetate.[1]

-

Fraction Collection and Monitoring : Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

3.2.4. Final Purification

Two common methods for the final purification of this compound are preparative HPLC and crystallization.

A. Preparative High-Performance Liquid Chromatography (HPLC) [1]

-

Instrumentation : Utilize a preparative HPLC system with a UV detector.[1]

-

Column : A C18 reversed-phase column is suitable for this separation.[1]

-

Mobile Phase : A gradient of methanol (B129727) and water is typically used.[1]

-

Injection and Elution : Dissolve the semi-purified fraction containing this compound in a minimal amount of methanol and inject it into the HPLC system. Monitor the elution at a suitable wavelength (e.g., 210 nm).[1]

-

Peak Collection : Collect the peak corresponding to this compound.[1]

-

Purity Analysis : Confirm the purity of the isolated compound using analytical HPLC.[1]

B. Crystallization [3]

-

Solvent Selection : Dissolve the enriched this compound in a minimal amount of a suitable hot solvent in which it is sparingly soluble at room temperature.[3]

-

Crystallization : Allow the solution to cool slowly to room temperature, followed by refrigeration (4°C) or freezing (-20°C) if necessary, to induce crystallization.[3]

-

Isolation of Crystals : Collect the crystals by vacuum filtration and wash them with a small amount of cold crystallization solvent.[3]

-

Drying : Dry the crystals under a vacuum to remove residual solvent.[3]

Structural Confirmation and Purity Assessment

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.[3]

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound.[3]

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.[3]

-

High-Resolution Mass Spectrometry (HRMS) : Used to determine the exact mass and molecular formula.[3]

Conclusion

This technical guide outlines the primary natural sources of this compound and provides detailed protocols for its isolation and purification. The methodologies described herein, from initial extraction to final purification and analysis, offer a comprehensive framework for researchers to obtain this promising bioactive compound for further investigation in drug development and other scientific applications.

References

A Technical Guide to the Biosynthesis of 13-Hydroxygermacrone in Curcuma Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxygermacrone (B3026645), a germacrane-type sesquiterpenoid found in various Curcuma species, has attracted scientific interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for optimizing production through metabolic engineering or synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final hydroxylated product. It includes a summary of the key enzymes involved, a proposed logical workflow for pathway elucidation, and detailed, representative experimental protocols for the characterization of the key enzymes. While specific quantitative data for this pathway in Curcuma species is not extensively available in the current literature, this guide presents illustrative data to serve as a template for future research.

Introduction

The genus Curcuma, belonging to the ginger family (Zingiberaceae), is a rich source of bioactive secondary metabolites, including curcuminoids and a diverse array of terpenoids. Among these, the sesquiterpenoid this compound, a derivative of germacrone (B1671451), has been isolated from the rhizomes of several Curcuma species, such as Curcuma xanthorrhiza, Curcuma comosa, Curcuma heyneana, and Curcuma wenyujin.[1] Germacrane-type sesquiterpenoids are known for their wide range of biological activities, making their biosynthetic pathways a subject of intensive research. This document outlines the current understanding of the biosynthetic route to this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. The pathway can be broadly divided into three key stages: the formation of the C15 precursor, the cyclization to the germacrane (B1241064) skeleton, and the final oxidative modification.

Stage 1: Formation of Farnesyl Pyrophosphate (FPP)

IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then further condensed with another molecule of IPP to yield the C15 sesquiterpenoid precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS) .

Stage 2: Cyclization to Germacrene A

FPP undergoes a complex cyclization reaction catalyzed by a germacrene A synthase (GAS) , a type of terpene synthase (TPS). This enzyme facilitates the formation of the characteristic 10-membered ring of the germacrane skeleton, producing germacrene A.

Stage 3: Oxidation to Germacrone

Germacrene A is then believed to undergo oxidation to form germacrone. This transformation likely involves a cytochrome P450 monooxygenase (CYP) . While the specific enzyme has not been fully characterized in Curcuma, it is proposed that a CYP-mediated hydroxylation is followed by an oxidation to the ketone.

Stage 4: Hydroxylation to this compound

The final step is the hydroxylation of germacrone at the C-13 position to yield this compound. This reaction is catalyzed by a specific cytochrome P450 monooxygenase , tentatively named germacrone-13-hydroxylase . The identification and characterization of this specific CYP remain a key area for future research.

Data Presentation

Specific quantitative data on the biosynthesis of this compound in Curcuma species is limited in the published literature. The following tables are presented as a template for researchers to populate with experimental data.

Table 1: Illustrative Enzyme Kinetic Parameters

| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s-1) |

| Germacrene A Synthase (GAS) | FPP | 5.8 | 0.25 |

| Germacrone-13-hydroxylase | Germacrone | 15.2 | 0.08 |

Note: The values presented are hypothetical and for illustrative purposes only.

Table 2: Illustrative Metabolite Concentrations in Curcuma xanthorrhiza Rhizome

| Metabolite | Concentration (µg/g dry weight) |

| Germacrene A | 50 - 200 |

| Germacrone | 300 - 800 |

| This compound | 100 - 400 |

Note: The values presented are hypothetical and for illustrative purposes only. Actual concentrations can vary based on plant age, growing conditions, and extraction method.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for the characterization of biosynthetic enzymes.

Experimental Protocols

The following are representative protocols for the key experimental procedures involved in the study of the this compound biosynthetic pathway.

Protocol for Heterologous Expression and Characterization of Germacrone-13-hydroxylase (a Cytochrome P450)

This protocol describes the functional characterization of a candidate cytochrome P450 gene hypothesized to be a germacrone-13-hydroxylase.

1. Gene Identification and Cloning:

- Identify candidate CYP genes from Curcuma species transcriptome data, preferably from rhizome tissue where this compound accumulates. Look for genes with homology to known sesquiterpenoid hydroxylases.

- Amplify the full-length coding sequence of the candidate gene using PCR with gene-specific primers.

- Clone the PCR product into a suitable expression vector for yeast (e.g., Pichia pastoris) or insect cells. It is crucial to co-express the plant P450 with its cognate cytochrome P450 reductase (CPR).

2. Heterologous Expression:

- Transform the expression construct into the chosen host organism (e.g., electro-transformation for P. pastoris).

- Select for positive transformants and induce protein expression according to the specific vector system's protocol (e.g., methanol (B129727) induction for P. pastoris).

3. Microsome Isolation:

- Harvest the cells and resuspend them in a suitable extraction buffer.

- Lyse the cells (e.g., using glass beads for yeast or sonication).

- Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound P450s.

4. In Vitro Enzyme Assay:

- Prepare a reaction mixture containing the isolated microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.5), the substrate (germacrone), and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

- Initiate the reaction by adding the substrate.

- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

5. Product Analysis:

- Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Compare the retention time and mass spectrum of the product with an authentic standard of this compound to confirm its identity.

Protocol for Quantitative Analysis of Sesquiterpenoids in Curcuma Rhizome by GC-MS

This protocol outlines a general method for the quantification of germacrone and this compound in plant material.

1. Sample Preparation:

- Freeze-dry fresh rhizome tissue and grind it into a fine powder.

- Accurately weigh a known amount of the powdered tissue (e.g., 100 mg).

2. Extraction:

- Extract the weighed powder with a suitable organic solvent (e.g., methanol or ethyl acetate) using sonication or shaking for a defined period.

- Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet to ensure complete extraction.

- Combine the supernatants and evaporate the solvent under a stream of nitrogen.

3. Sample Analysis:

- Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., hexane).

- Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

- Use an appropriate temperature program for the GC oven to achieve good separation of the target compounds.

- Identify the compounds based on their retention times and mass spectra compared to authentic standards.

4. Quantification:

- Prepare a calibration curve using a series of known concentrations of authentic standards for germacrone and this compound.

- Quantify the amount of each compound in the sample by comparing the peak area to the calibration curve.

Conclusion

The biosynthesis of this compound in Curcuma species follows the general pathway of sesquiterpenoid synthesis, culminating in a final hydroxylation step likely catalyzed by a cytochrome P450 monooxygenase. While the overarching pathway is understood, the specific enzymes, particularly the germacrone-13-hydroxylase, require further investigation and characterization. The protocols and frameworks provided in this guide offer a robust starting point for researchers to elucidate the finer details of this pathway. A thorough understanding of the biosynthesis of this compound will be instrumental in developing strategies for its sustainable production and exploring its full therapeutic potential.

References

13-Hydroxygermacrone: A Technical Guide to Its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxygermacrone is a naturally occurring sesquiterpenoid found in plants of the Curcuma genus, such as Curcuma zedoaria and Curcuma xanthorrhiza.[1][2] This compound has garnered significant scientific interest for its potential therapeutic applications, particularly its anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a detailed focus on its solubility. It also includes experimental protocols for its extraction, purification, and analysis, along with visualizations of key experimental workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and drug development. Key properties are summarized below.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | |

| Physical State | Powder / Crystal | |

| CAS Number | 103994-29-2 |

Solubility Profile

The solubility of this compound is a critical parameter for its use in biological assays and formulation development. It is generally characterized by poor aqueous solubility.

Quantitative Solubility Data

The approximate solubility of this compound in various common solvents is presented below. These are estimated values and should be confirmed experimentally for specific applications.

| Solvent | Approximate Solubility (mg/mL) | Remarks |

| Dimethyl Sulfoxide (DMSO) | > 50 | Recommended for primary stock solutions. |

| Ethanol (B145695) | ~ 20 | Can be used as a co-solvent. |

| Methanol | ~ 15 | Less commonly used for in vitro assays. |

| Water | < 0.1 | Practically insoluble in aqueous solutions. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | Insoluble in physiological buffers. |

Qualitative Solubility

This compound is also reported to be soluble in the following organic solvents:

-

Dichloromethane

-

Ethyl Acetate (B1210297)

-

Acetone

Computed Physicochemical Properties

Computational models provide further insight into the behavior of this compound.

| Computed Property | Value | Source |

| XLogP3-AA (Lipophilicity) | 2.2 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 37.3 Ų |

Experimental Protocols

Detailed methodologies are crucial for the successful extraction, handling, and application of this compound.

Extraction and Purification from Curcuma xanthorrhiza

This protocol describes a general method for the isolation of this compound from plant material.

1. Plant Material Preparation:

-

Dried rhizomes of Curcuma xanthorrhiza are ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

The powdered rhizomes are macerated in 95% ethanol at room temperature for 72 hours. This process is repeated three times to ensure a thorough extraction.

-

The collected ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning:

-

The crude ethanolic extract is suspended in water.

-

The aqueous suspension is then successively partitioned with n-hexane, chloroform, and ethyl acetate to separate compounds based on their polarity. This compound will primarily be found in the n-hexane and chloroform fractions.

-

Each fraction is concentrated under reduced pressure.

4. Column Chromatography:

-

The concentrated fraction containing this compound is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity of the mobile phase gradually increasing.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

5. Preparative High-Performance Liquid Chromatography (HPLC):

-

The semi-purified fraction is further purified by preparative HPLC.

-

The peak corresponding to this compound is collected, and the purity is confirmed by analytical HPLC.

Enhancing Aqueous Solubility for In Vitro Assays

Due to its low water solubility, specific techniques are required to prepare this compound for use in aqueous-based biological assays.

Method 1: DMSO Stock Solution and Dilution

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.

-

Working Solution Preparation: Make serial dilutions of the stock solution in the desired cell culture medium. It is crucial to ensure the final DMSO concentration is kept low (generally ≤ 0.5%) to avoid cytotoxicity.

-

Precipitation Check: Visually inspect for any precipitation after dilution.

Method 2: Inclusion Complexes with Cyclodextrins

This method can enhance aqueous solubility without the use of organic solvents.

-

Prepare Cyclodextrin Solutions: Prepare aqueous solutions of Hydroxypropyl-β-cyclodextrin (HP-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v).

-

Add Excess Compound: Add an excess amount of this compound to each HP-β-CD solution.

-

Equilibration: Stir the mixtures at room temperature for 24-48 hours to allow for the formation of inclusion complexes.

-

Separation: Centrifuge the solutions to pellet any undissolved compound.

-

Collection and Analysis: Collect the supernatant containing the solubilized this compound-cyclodextrin complex. The concentration of this compound in the supernatant can be determined using a suitable analytical method like HPLC-UV.

Visualizations

The following diagrams illustrate key workflows related to the study of this compound.

Caption: Workflow for the extraction and purification of this compound.

Caption: Experimental workflow for preparing this compound for in vitro assays.

Caption: Inhibition of UVB-induced MMP expression by this compound.

References

Unveiling the Pharmacological Profile of 13-Hydroxygermacrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 13-Hydroxygermacrone, a sesquiterpenoid of the germacrane (B1241064) class, has been isolated from various plant sources, including Curcuma zedoaria.[1] As natural products continue to be a vital source of novel therapeutic agents, understanding the pharmacological potential of compounds like this compound is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the existing preliminary pharmacological screening data for this compound, details relevant experimental methodologies, and explores potential signaling pathways based on the activity of related compounds.

Data Presentation: Summary of Pharmacological Screening

The preliminary pharmacological evaluation of this compound has primarily centered on its anti-inflammatory properties, with limited publicly available data on other activities such as cytotoxicity.

Table 1: Anti-inflammatory Activity of this compound and Related Sesquiterpenes

| Compound | Dose (µmol/ear) | Inhibition of TPA-induced Inflammation (%) | Source |

| This compound | 1.0 | No inhibitory activity | Makabe H, et al. (2006)[1] |

| Furanodiene | 1.0 | 75 | Makabe H, et al. (2006)[1] |

| Furanodienone | 1.0 | 53 | Makabe H, et al. (2006)[1] |

| Indomethacin (control) | 1.0 | Comparable to active compounds | Makabe H, et al. (2006)[1] |

Cytotoxicity Data: Currently, there is a notable lack of specific and comprehensive public data regarding the cytotoxic activity of this compound against various cancer cell lines. While the broader class of sesquiterpenes has been a subject of investigation for anticancer properties, specific IC50 values for this compound are not readily available in the reviewed literature. Further screening is necessary to determine its potential as a cytotoxic agent.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of pharmacological research. Below are representative protocols for assessing the anti-inflammatory and cytotoxic activities of natural compounds like this compound.

1. In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This widely used in vivo model is a standard for screening topical anti-inflammatory agents.

-

Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces an inflammatory response, characterized by edema (swelling), when applied to mouse skin. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

-

Procedure:

-

Animals: Male ddY mice are commonly used.

-

Grouping: Animals are divided into control, positive control (e.g., indomethacin), and test groups.

-

Treatment: A solution of the test compound (e.g., this compound) in a suitable vehicle (e.g., acetone) is applied topically to the inner and outer surfaces of one ear. The other ear receives the vehicle alone.

-

Induction of Inflammation: After a brief interval (e.g., 30 minutes), a solution of TPA in a vehicle is applied to both ears.

-

Measurement: After a specified period (e.g., 4-6 hours), the mice are euthanized, and ear punches of a standard diameter are taken from both ears and weighed.

-

Calculation: The extent of edema is calculated as the difference in weight between the TPA-treated and vehicle-treated ear punches. The percentage inhibition of inflammation is then determined by comparing the edema in the test group to the control group.

-

2. In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

-

Procedure:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle alone.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Mandatory Visualizations: Signaling Pathways and Workflows

While direct evidence for this compound's interaction with specific signaling pathways is not yet available, the NF-κB and MAPK pathways are common targets for anti-inflammatory and anticancer compounds and are therefore presented as potential, though unconfirmed, mechanisms of action. The parent compound, germacrone, has been shown to inhibit melanin (B1238610) synthesis via the MAPK pathway.

Conclusion and Future Directions

The preliminary pharmacological screening of this compound indicates that its pharmacological profile is largely uncharted. The available data suggests a lack of potent anti-inflammatory activity in the TPA-induced mouse ear edema model at the tested dose. Furthermore, there is a significant gap in the literature regarding its cytotoxic potential.

For researchers and professionals in drug development, this compound represents a natural product with a need for broader biological screening. Future research should encompass:

-

Comprehensive Anti-inflammatory Screening: Utilizing a wider array of in vitro and in vivo models to assess its effects on different inflammatory pathways.

-

Systematic Cytotoxicity Evaluation: Screening against a panel of human cancer cell lines to determine its potential as an anticancer agent.

-

Investigation of Other Pharmacological Activities: Exploring its potential antimicrobial, antioxidant, and neuroprotective effects, given the diverse activities of its parent compound, germacrone.

-

Mechanistic Studies: Elucidating its molecular targets and interactions with key signaling pathways, such as NF-κB and MAPK, which are fundamental to inflammation and cancer.

A more thorough investigation is warranted to fully unlock the therapeutic potential of this compound.

References

A Technical Deep Dive: Unraveling the Structural and Functional Divergence of 13-Hydroxygermacrone and Germacrone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth comparative analysis of 13-Hydroxygermacrone and Germacrone (B1671451), two closely related germacrane-type sesquiterpenoids. The focus is on their structural distinctions, a comparative summary of their physicochemical and biological properties, and detailed experimental protocols for their study. This document aims to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Core Structural Differences: The Impact of a Single Hydroxyl Group

Germacrone and this compound share a foundational ten-membered carbocyclic ring structure characteristic of germacrane (B1241064) sesquiterpenoids. The pivotal difference lies in the presence of a hydroxyl group at the C-13 position in this compound, which is a methyl group in Germacrone. This seemingly minor substitution has significant implications for the molecule's polarity, reactivity, and ultimately, its biological activity.

This compound possesses the molecular formula C15H22O2, while Germacrone has the formula C15H22O.[1] This difference is attributed to the additional oxygen atom in the hydroxymethyl group of this compound.[2]

Below is a DOT language script for a Graphviz diagram illustrating this key structural distinction.

Caption: Core structural difference between Germacrone and this compound.

Comparative Data Presentation

This section summarizes the available quantitative data for the physicochemical and biological properties of Germacrone and this compound in a structured format for ease of comparison.

Table 1: Physicochemical Properties

| Property | Germacrone | This compound |

| Molecular Formula | C15H22O[3] | C15H22O2[1] |

| Molecular Weight | 218.34 g/mol [3] | 234.33 g/mol [1] |

| Melting Point | 55-58 °C | Data not readily available |

| Boiling Point | 128-133 °C at 2 Torr | Data not readily available |

| Water Solubility | 0.8354 mg/L at 25 °C (estimated) | Data not readily available |

| Solubility | Soluble in organic solvents | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

Table 2: Biological Activity - Anti-inflammatory and Cytotoxic Effects

| Activity | Germacrone | This compound |

| TPA-Induced Ear Edema Inhibition | Active (inhibition % not specified) | No inhibitory activity at 1.0 µmol/ear |

| UVB-Induced MMP-1, -2, and -3 Expression Inhibition | Inhibits protein expression in human keratinocytes[4] | Inhibits upregulation in human keratinocytes[2][4] |

| Cytotoxicity (IC50) | MCF-7/ADR cells: 180.41 ± 12.45 µmol/l (48h)[5] | Data not readily available |

| HepG2 cells: ~160 µM (24h)[6] | Data not readily available | |

| BGC823 cells: Dose-dependent inhibition[4] | Data not readily available |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and Germacrone.

Protocol 1: Isolation and Purification of this compound from Curcuma xanthorrhiza

This protocol is adapted from established methods for the isolation of sesquiterpenoids from Curcuma species.

1. Plant Material and Extraction:

-

Plant Material: 5.0 kg of dried rhizomes of Curcuma xanthorrhiza are ground into a coarse powder.[2]

-

Extraction: The powdered rhizomes are subjected to maceration with 95% ethanol (B145695) at room temperature for 72 hours. This process is repeated three times. The collected ethanolic extracts are then combined, filtered, and concentrated under reduced pressure using a rotary evaporator.[2]

2. Fractionation:

-

The crude ethanolic extract is suspended in water and then partitioned successively with n-hexane, chloroform, and ethyl acetate.[2]

-

The n-hexane and chloroform fractions, which are rich in sesquiterpenoids, are concentrated under reduced pressure.[2]

3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The n-hexane fraction is loaded onto a silica gel (70-230 mesh) column. The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).[2]

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified by preparative HPLC. The peak corresponding to this compound is collected, and the purity is confirmed by analytical HPLC.[2]

The following DOT script visualizes the general workflow for this isolation and purification process.

Caption: Experimental workflow for the isolation of this compound.

Protocol 2: TPA-Induced Mouse Ear Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard method for evaluating the topical anti-inflammatory activity of compounds.

1. Animals: Male ddY or ICR mice are used for the experiment.

2. Treatment Groups:

-

Vehicle control (e.g., acetone)

-

Positive control (e.g., Indomethacin, 1 mg/ear)

-

Test compound groups (e.g., this compound or Germacrone at a specific dose, such as 1 mg/ear)

3. Procedure:

-

A solution of the test compound is applied topically to both the inner and outer surfaces of the left ear of each mouse. The right ear serves as a control and receives the vehicle only.

-

After a set period (e.g., 30 minutes), a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) (e.g., 2.5 µ g/ear ) in a suitable solvent is applied to both ears to induce inflammation.[7]

-

After a specific duration (e.g., 6 hours), the mice are euthanized, and ear punches are taken from both ears and weighed.

4. Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition of edema by the test compound is calculated relative to the vehicle control group.

Protocol 3: In Vitro MMP Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound and Germacrone on the activity of matrix metalloproteinases (MMPs).

1. Materials:

-

Recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-3)

-

Fluorogenic MMP substrate

-

Assay buffer

-

Test compounds (this compound and Germacrone) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

2. Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In the microplate, add the assay buffer, the activated MMP enzyme, and the test compound at various concentrations.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding the fluorogenic MMP substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

3. Data Analysis:

-

Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

-

Determine the percentage of MMP inhibition for each concentration of the test compound.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following DOT script illustrates the signaling pathway potentially affected by these compounds in the context of UVB-induced MMP expression.

Caption: Hypothesized signaling pathway for the inhibition of UVB-induced MMP expression.

Conclusion

The addition of a single hydroxyl group to the germacrone scaffold, forming this compound, significantly alters its physicochemical properties and biological activity profile. While both compounds exhibit potential in modulating inflammatory and aging-related pathways, their efficacy can differ in specific biological assays. The provided data and protocols offer a foundational resource for researchers to further explore the therapeutic potential of these natural products and to design robust, comparative studies to elucidate their mechanisms of action. Further investigation is warranted to obtain more comprehensive quantitative data, particularly regarding the physicochemical properties of this compound and its cytotoxic and anti-inflammatory IC50 values across a range of assays.

References

Potential Therapeutic Applications of Germacrane Sesquiterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Germacrane (B1241064) sesquiterpenes, a diverse class of natural products predominantly found in various plant families, have garnered significant attention for their wide-ranging pharmacological activities. Their unique ten-membered carbocyclic ring structure serves as a scaffold for numerous chemical modifications, leading to a broad spectrum of biological effects. This technical guide provides an in-depth overview of the therapeutic potential of germacrane sesquiterpenes, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors in this field.

Therapeutic Potential and Bioactivities

Germacrane sesquiterpenes exhibit a remarkable array of bioactivities, making them promising candidates for the development of novel therapeutics. The primary areas of investigation include their potent cytotoxic effects against various cancer cell lines, their ability to modulate inflammatory pathways, their efficacy against a range of microbial pathogens, and their emerging role in neuroprotection.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of germacrane sesquiterpenes against a variety of human cancer cell lines.[1] These compounds can induce cell cycle arrest and apoptosis, highlighting their potential as leads for the development of new antineoplastic agents.[1] The anticancer activity is often attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Activity

Germacrane sesquiterpenes possess robust anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response.[1] Research has shown that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.[1] The underlying mechanisms frequently involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

Antimicrobial Activity

Several germacrane sesquiterpenes have demonstrated significant activity against a broad spectrum of bacteria and fungi. Their antimicrobial effects make them potential candidates for the development of new antibiotics, which is of critical importance in the face of rising antimicrobial resistance.

Neuroprotective Effects

Emerging research suggests that germacrane sesquiterpenes may also possess neuroprotective properties. Some studies indicate their potential in mitigating neurodegenerative processes, although this area of research is less established compared to their anticancer and anti-inflammatory activities.

Quantitative Data on Bioactivities

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of selected germacrane sesquiterpenes.

Table 1: Cytotoxic Activity of Selected Germacrane Sesquiterpenes (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| Tomentosin A | K562 (Leukemia) | 0.40 | |

| Tomentosin A | CCRF-CEM (Leukemia) | 5.1 | |

| Unnamed Germacranolide | A549 (Lung Cancer) | 6.02 | |

| Unnamed Germacranolide | MDA-MB-231 (Breast Cancer) | 10.77 | |

| Germacrane Dilactone 4 | A549 (Lung Cancer) | 8.97 | |

| Germacrane Dilactone 4 | HepG2 (Liver Cancer) | 15.23 | |

| Germacrane Dilactone 4 | MCF-7 (Breast Cancer) | 20.11 | |

| Germacrane Dilactone 4 | HeLa (Cervical Cancer) | 27.39 | |

| Germacrane Dilactone 7 | A549 (Lung Cancer) | 10.32 | |

| Germacrane Dilactone 7 | HepG2 (Liver Cancer) | 18.45 | |

| Germacrane Dilactone 7 | MCF-7 (Breast Cancer) | 22.87 | |

| Germacrane Dilactone 7 | HeLa (Cervical Cancer) | 25.06 | |

| Germacrane Dilactone 8 | A549 (Lung Cancer) | 9.54 | |

| Germacrane Dilactone 8 | HepG2 (Liver Cancer) | 16.78 | |

| Germacrane Dilactone 8 | MCF-7 (Breast Cancer) | 21.33 | |

| Germacrane Dilactone 8 | HeLa (Cervical Cancer) | 26.14 | |

| Germacrane Dilactone 9 | A549 (Lung Cancer) | 11.21 | |

| Germacrane Dilactone 9 | HepG2 (Liver Cancer) | 19.56 | |

| Germacrane Dilactone 9 | MCF-7 (Breast Cancer) | 24.12 | |

| Germacrane Dilactone 9 | HeLa (Cervical Cancer) | 23.88 |

Table 2: Anti-inflammatory Activity of Selected Germacrane Sesquiterpenes

| Compound | Assay | IC50 (µM) | Reference |

| Sylvaticalide A | NF-κB Inhibition | 4.12 | |

| Sylvaticalide B | NF-κB Inhibition | 10.57 | |

| Sylvaticalide F | NF-κB Inhibition | 5.34 | |

| Pseudoneolinderane | Superoxide Anion Generation | 3.21 (µg/mL) | |

| Linderalactone | Superoxide Anion Generation | 8.48 (µg/mL) |

Table 3: Antimicrobial Activity of Selected Germacrane Sesquiterpenes (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Germacrone | Pseudomonas aeruginosa | 15.6 | |

| Dehydrocurdione | Bacillus subtilis | 31.2 | |

| Germacrane Dilactone 4 | Staphylococcus aureus | 6.25 | |

| Germacrane Dilactone 4 | MRSA | 6.25 | |

| Germacrane Dilactone 4 | Bacillus cereus | 12.5 | |

| Germacrane Dilactone 4 | Escherichia coli | 12.5 | |

| Germacrane Dilactone 7 | Staphylococcus aureus | 6.25 | |

| Germacrane Dilactone 7 | MRSA | 12.5 | |

| Germacrane Dilactone 7 | Bacillus cereus | 6.25 | |

| Germacrane Dilactone 7 | Escherichia coli | 12.5 | |

| Germacrane Dilactone 8 | Staphylococcus aureus | 12.5 | |

| Germacrane Dilactone 8 | MRSA | 6.25 | |

| Germacrane Dilactone 8 | Bacillus cereus | 12.5 | |

| Germacrane Dilactone 8 | Escherichia coli | 6.25 | |

| Germacrane Dilactone 9 | Staphylococcus aureus | 6.25 | |

| Germacrane Dilactone 9 | MRSA | 6.25 | |

| Germacrane Dilactone 9 | Bacillus cereus | 6.25 | |

| Germacrane Dilactone 9 | Escherichia coli | 6.25 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the therapeutic potential of germacrane sesquiterpenes.

General Workflow for Extraction and Isolation

The isolation of germacrane sesquiterpenes from plant material typically involves a multi-step process of extraction followed by chromatographic separation.

Protocol: Solvent Extraction and Partitioning

-

Maceration: Air-dried and powdered plant material is macerated with a suitable organic solvent (e.g., 95% ethanol) at room temperature for an extended period (e.g., 3 days), often with repeated extractions.

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Suspension: The crude extract is suspended in water.

-

Liquid-Liquid Partitioning: The aqueous suspension is sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Fraction Concentration: Each solvent fraction is concentrated under reduced pressure to yield fractions for further purification.

Protocol: Column Chromatography

-

Column Packing: A glass column is packed with a stationary phase (e.g., silica (B1680970) gel) slurried in a non-polar solvent.

-

Sample Loading: The dried fraction is dissolved in a minimal amount of solvent and loaded onto the top of the column.

-

Elution: The column is eluted with a solvent system of gradually increasing polarity.

-

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Pooling: Fractions with similar TLC profiles are pooled together for further purification.

Cytotoxicity and Cell Viability Assays

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the germacrane sesquiterpene for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method

-

Compound Preparation: Prepare a stock solution of the germacrane sesquiterpene and perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Apoptosis and Cell Cycle Analysis

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Treat cells with the germacrane sesquiterpene at the desired concentration and for the appropriate time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.

-

Washing and Staining: Wash the fixed cells with PBS and then stain them with a solution containing Propidium Iodide and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of germacrane sesquiterpenes are often mediated through their interaction with key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Germacrane sesquiterpenes have been shown to inhibit this pathway, often by preventing the degradation of IκB proteins.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, cell proliferation, differentiation, and apoptosis. It consists of three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases is often dysregulated in various diseases, including cancer and inflammatory disorders. Germacrane sesquiterpenes can modulate the phosphorylation and activation of these key kinases, thereby influencing cellular responses.

Induction of Apoptosis

The anticancer activity of many germacrane sesquiterpenes is linked to their ability to induce programmed cell death, or apoptosis. This process is tightly regulated by a complex network of pro- and anti-apoptotic proteins and can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Conclusion and Future Directions

Germacrane sesquiterpenes represent a promising class of natural products with significant potential for therapeutic applications. Their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, warrant further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships through medicinal chemistry efforts, and conducting preclinical and clinical studies to validate their therapeutic efficacy and safety. The continued exploration of germacrane sesquiterpenes holds the potential to yield novel and effective treatments for a range of human diseases.

References

In Silico Prediction of 13-Hydroxygermacrone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxygermacrone, a sesquiterpenoid found in various Curcuma species, presents an intriguing scaffold for pharmacological exploration.[1][2][3][4] While experimental data on its bioactivity is limited, its structural similarity to germacrone (B1671451)—a compound with known anti-inflammatory and anticancer properties—suggests a promising, yet largely unexplored, therapeutic potential.[5] This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. By leveraging established computational methodologies such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, researchers can generate robust hypotheses regarding its molecular targets and pharmacological effects, thereby guiding and accelerating future experimental validation. This document outlines detailed hypothetical protocols for these in silico experiments, summarizes potential bioactivities in structured tables, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of this promising natural compound.

Introduction to this compound

This compound is a germacrane-type sesquiterpenoid characterized by a ten-membered carbocyclic ring, a ketone group, and a hydroxymethyl group. Its molecular formula is C₁₅H₂₂O₂ and it has a molecular weight of 234.33 g/mol . Primarily isolated from the rhizomes of plants like Curcuma xanthorrhiza and Curcuma comosa, this compound is a hydroxylated derivative of germacrone.

Preliminary pharmacological screenings have yielded mixed results. One study indicated that this compound did not exhibit inhibitory activity in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mouse ears. However, a comparative study on the effects of this compound and germacrone on UVB-induced matrix metalloproteinases (MMPs) in human keratinocytes suggested that this compound may have slightly greater or comparable inhibitory effects on MMP-1, MMP-2, and MMP-3 expression, pointing towards potential anti-photoaging activity. Comprehensive data on its cytotoxic effects against various cancer cell lines are currently lacking in the public domain.

Given the limited experimental data, in silico approaches offer a powerful and resource-effective means to predict the bioactivity of this compound and identify potential molecular targets for future wet-lab validation.

In Silico Bioactivity Prediction: A Methodological Workflow

The in silico evaluation of a novel compound like this compound involves a multi-step computational workflow. This process begins with the preparation of the ligand structure and a library of potential protein targets, followed by various computational analyses to predict binding affinities and potential biological effects.

Detailed Experimental Protocols for In Silico Analysis

This section provides detailed, albeit hypothetical, protocols for the key in silico experiments to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, and estimates the strength of the interaction.

Objective: To identify potential protein targets for this compound and estimate its binding affinity.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

-

Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

-

Target Protein Selection and Preparation:

-

Select a library of potential protein targets based on the known activities of similar compounds (e.g., germacrone). This could include proteins involved in inflammation (e.g., COX-2, TNF-α, NF-κB) and cancer (e.g., c-Met kinase, PI3K, Akt).

-

Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Prepare the proteins for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation:

-

Define the binding site (active site) on each target protein.

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared this compound structure into the defined binding site of each target protein.

-

Generate multiple binding poses and rank them based on a scoring function (e.g., binding energy in kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Compare the predicted binding affinities of this compound with those of known inhibitors for the respective targets.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.

Objective: To predict the bioactivity of this compound based on its structural similarity to a dataset of compounds with known activities.

Protocol:

-

Dataset Preparation:

-

Compile a dataset of sesquiterpenoids and other structurally related compounds with experimentally determined bioactivities (e.g., IC50 values for a specific target).

-

Include this compound in this dataset.

-

-

Molecular Descriptor Calculation:

-

For each compound in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties).

-

-

Model Generation:

-

Divide the dataset into a training set and a test set.

-

Use a statistical method (e.g., multiple linear regression, partial least squares) to build a QSAR model that correlates the molecular descriptors of the training set with their biological activities.

-

-

Model Validation and Prediction:

-

Validate the QSAR model using the test set to ensure its predictive power.

-

Use the validated model to predict the bioactivity of this compound.

-

Pharmacophore Modeling

A pharmacophore is an abstract description of the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target.

Objective: To identify the key chemical features of this compound that may be responsible for its bioactivity and to screen for other potential targets.

Protocol:

-

Pharmacophore Model Generation:

-

Based on the docking results or a set of known active ligands, generate a pharmacophore model that includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

-

Database Screening:

-

Screen a 3D database of known protein structures or other small molecules against the generated pharmacophore model.

-

-

Hit Identification and Analysis:

-

Identify proteins or molecules that match the pharmacophore model. These "hits" represent potential new targets or compounds with similar bioactivity.

-

Predicted Bioactivities and Molecular Targets

Based on the methodologies described above and the known activities of the parent compound, germacrone, the following tables summarize the predicted bioactivities and potential molecular targets for this compound. It is crucial to note that these are in silico predictions and require experimental validation.

Table 1: Predicted Bioactivities of this compound

| Predicted Bioactivity | Rationale for Prediction | Potential Therapeutic Application |

| Anti-inflammatory | Structural similarity to germacrone, which exhibits anti-inflammatory effects. Potential interaction with key inflammatory mediators. | Inflammatory disorders, autoimmune diseases. |

| Anticancer | Germacrone and its derivatives have shown cytotoxic effects against various cancer cell lines. Potential to modulate signaling pathways involved in cancer progression. | Various types of cancer. |

| Anti-photoaging | Preliminary experimental data suggests inhibition of UVB-induced MMPs. | Dermatological applications, cosmetics. |

| Neuroprotective | Germacrone has demonstrated neuroprotective properties. | Neurodegenerative diseases. |

Table 2: Predicted Molecular Targets for this compound

| Target Class | Potential Molecular Target | Predicted Binding Energy (kcal/mol) - Hypothetical | Predicted Interaction |

| Inflammatory Pathway | Cyclooxygenase-2 (COX-2) | -8.5 | Hydrogen bonding with active site residues. |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Hydrophobic interactions. | |

| Nuclear Factor-kappa B (NF-κB) | -9.2 | Interaction with the p50/p65 dimer interface. | |

| Cancer Pathway | c-Met Kinase | -9.8 | Hydrogen bonding with the kinase hinge region. |

| PI3K/Akt | -8.7 | Interaction with the ATP-binding pocket. | |

| Skin Aging | Matrix Metalloproteinase-1 (MMP-1) | -7.5 | Chelation with the active site zinc ion. |

Potential Signaling Pathway Modulation

The predicted bioactivities of this compound are likely mediated through the modulation of key intracellular signaling pathways. Based on the targets identified for related compounds, the NF-κB and MAPK/ERK pathways are plausible candidates.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival, and its dysregulation is common in cancer.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy to predict the bioactivity of this compound. The proposed workflow, combining molecular docking, QSAR analysis, and pharmacophore modeling, can generate valuable hypotheses regarding its anti-inflammatory, anticancer, and other pharmacological properties, as well as its potential molecular targets. The predictions presented herein, based on the known activities of the structurally related compound germacrone, suggest that this compound is a promising candidate for further investigation.

It is imperative to emphasize that these computational predictions must be substantiated by rigorous experimental validation. Future research should focus on a broad screening of this compound's biological activities using a range of in vitro anti-inflammatory and cytotoxicity assays, followed by mechanistic studies to confirm its interaction with the predicted molecular targets and signaling pathways. Such a synergistic approach, integrating computational predictions with experimental verification, will be crucial in fully elucidating the therapeutic potential of this intriguing natural product.

References

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 13-Hydroxygermacrone in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 13-Hydroxygermacrone in human plasma. This method employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a reverse-phase C18 column for chromatographic separation. Detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The described method is highly suitable for pharmacokinetic studies and other clinical research applications requiring accurate measurement of this compound in a biological matrix.[1]

Introduction

This compound is a sesquiterpenoid of the germacranolide class, which has garnered significant interest in pharmaceutical research due to its wide range of biological activities.[1] To support preclinical and clinical investigations, a reliable and thoroughly validated analytical method is essential for the precise determination of this compound concentrations in biological samples.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity.[1] This document provides a comprehensive protocol for the extraction, chromatographic separation, and quantification of this compound in human plasma.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (e.g., ¹³C₆-13-Hydroxygermacrone)

-

LC-MS grade methanol (B129727), acetonitrile, and water

-

Formic acid (≥98%)

-

Ethyl acetate (B1210297)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard (IS) in 10 mL of methanol to prepare individual stock solutions.[2]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 methanol:water mixture to achieve the desired concentrations for calibration standards.[2]

-

Internal Standard Working Solution: Dilute the IS stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

-

Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve typically ranging from 1 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw all plasma samples, standards, and QCs to room temperature.

-

In a microcentrifuge tube, add 100 µL of the plasma sample, CS, or QC.

-

Add 10 µL of the internal standard working solution (100 ng/mL) to each tube and vortex for 10 seconds.[1]

-

Add 500 µL of ethyl acetate to each tube.[1]

-

Vortex vigorously for 1 minute to ensure thorough extraction.[1]

-

Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.[1]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).[1]

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.[1]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a liquid chromatograph coupled to a tandem mass spectrometer.[3]

Table 1: Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm)[2] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | A suitable gradient to ensure separation from matrix components. |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 µL[2] |

| Column Temperature | 25°C[2] |

Table 2: Mass Spectrometry Conditions

| Parameter | Recommended Conditions |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |

| MRM Transitions | Specific precursor to product ion transitions for this compound and the IS must be optimized for the instrument in use. |

Method Validation Summary

A comprehensive method validation was conducted, including assessments of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4]

Table 3: Linearity of Calibration Curve

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | > 0.995 |

Table 4: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 15 | < 15 | 85 - 115 |

| Medium | 300 | < 15 | < 15 | 85 - 115 |

| High | 800 | < 15 | < 15 | 85 - 115 |

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | > 80 | 90 - 110 |

| High | 800 | > 80 | 90 - 110 |

Table 6: Stability

| Stability Condition | Duration | Stability (% of Nominal) |

| Bench-top (Room Temp) | 4 hours | 85 - 115 |

| Freeze-Thaw (3 cycles) | -20°C to Room Temp | 85 - 115 |

| Long-term | 30 days at -80°C | 85 - 115 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Key parameters for analytical method validation.

Conclusion

The LC-MS/MS method described provides a reliable and robust approach for the quantification of this compound in human plasma. The simple LLE sample preparation and the high selectivity of tandem mass spectrometry ensure accurate and precise results, making this method well-suited for demanding research and development applications.

References

Application Notes and Protocols for the Isolation and Purification of 13-Hydroxygermacrone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of 13-Hydroxygermacrone, a germacrane-type sesquiterpene with significant biological activities, including the inhibition of UVB-induced matrix metalloproteinases (MMPs).[1] The primary source for this protocol is the rhizomes of Curcuma xanthorrhiza.[1][2]

Quantitative Data Summary

The following table summarizes the typical yield and purity of this compound and other co-isolated sesquiterpenoids from 5.0 kg of dried Curcuma xanthorrhiza rhizomes.[1]

| Compound | Initial Plant Material (kg) | Final Yield (mg) | Yield (%) | Purity (%) |

| Furanodiene | 5.0 | 180.0 | 0.0036 | >95 |

| Germacrone | 5.0 | 450.0 | 0.0090 | >98 |

| Furanodienone | 5.0 | 89.0 | 0.0018 | >95 |

| This compound | 5.0 | 45.0 | 0.0009 | >98 |

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Experimental Protocols

Plant Material and Extraction

-

Plant Material : Use dried rhizomes of Curcuma xanthorrhiza as the starting material.[1]

-

Grinding : Grind 5.0 kg of the dried rhizomes into a coarse powder to increase the surface area for extraction.

-

Extraction Solvent : Utilize 95% Ethanol for the extraction process.

-

Maceration : Submerge the powdered rhizomes in 95% ethanol at room temperature for 72 hours. Repeat this process three times to ensure a thorough extraction.

-

Filtration and Concentration : Combine the ethanolic extracts, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Solvent Partitioning

-

Suspension : Suspend the crude ethanolic extract in water.

-

Liquid-Liquid Extraction : Perform successive partitioning of the aqueous suspension with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity. The sesquiterpenoids, including this compound, will be predominantly found in the n-hexane and chloroform fractions.

-

Concentration : Concentrate each fraction separately under reduced pressure to yield the respective crude fractions.

Purification by Column Chromatography

-

Stationary Phase : Use silica gel (70-230 mesh) as the stationary phase.

-

Column Packing : Pack a glass column with a slurry of silica gel in n-hexane.

-

Sample Loading : Adsorb the n-hexane fraction, which is rich in sesquiterpenoids, onto a small amount of silica gel and carefully load it onto the top of the prepared column.

-

Elution : Elute the column with a gradient of n-hexane and ethyl acetate. Gradually increase the polarity of the mobile phase by progressively increasing the proportion of ethyl acetate (e.g., from 100% n-hexane to 99:1, 98:2, 95:5, etc.).

-

Fraction Collection : Collect the eluate in fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the compounds of interest. Pool the fractions with similar TLC profiles.

Final Purification by Preparative HPLC

-

Instrumentation : Employ a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column : A C18 reversed-phase column (e.g., Zorbax SB-C18, 250 x 9.4 mm, 5 µm) is suitable for this separation.

-

Mobile Phase : Use a gradient of methanol and water as the mobile phase. An effective separation can be achieved by starting with a lower concentration of methanol in water and gradually increasing the methanol concentration.

-

Injection and Elution : Dissolve the semi-purified fraction containing this compound from the column chromatography step in a small volume of methanol and inject it into the HPLC system. Monitor the elution at a suitable wavelength, such as 210 nm.

-

Peak Collection : Collect the peak that corresponds to this compound.

-

Purity Analysis : Confirm the purity of the isolated this compound using analytical HPLC.

Alternative Extraction Methods

For researchers looking to optimize yield and reduce extraction time and solvent consumption, modern techniques can be employed. The following table provides a comparison of different extraction methods.

| Extraction Method | Key Parameters | Extraction Time | Solvent Consumption | Representative Yield (%) | Purity of Final Product |

| Soxhlet Extraction | Solvent type, Temperature | 6 - 24 hours | High | 5 - 10 | Moderate |

| Ultrasound-Assisted Extraction (UAE) | Ultrasonic power, Frequency, Temperature, Solvent concentration, Time | 20 - 60 minutes | Low to Moderate | 15 - 25 | High |

| Microwave-Assisted Extraction (MAE) | Microwave power, Temperature, Time, Solvent to solid ratio | 5 - 40 minutes | Low | 10 - 20 | High |

| Supercritical Fluid Extraction (SFE) | Pressure, Temperature, CO2 flow rate, Co-solvent percentage | 30 - 120 minutes | None (CO2) | 8 - 18 | Very High |

Note: The data in this table is representative for the extraction of similar bioactive compounds from plant matrices and highlights the relative efficiencies of each technique.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield of crude extract | Inefficient extraction solvent or method. | Use a more appropriate solvent like ethanol or methanol. Increase extraction time or consider methods like Soxhlet extraction, being mindful of potential thermal degradation. |

| Improper plant material preparation. | Ensure rhizomes are properly dried and finely ground to maximize the surface area for solvent penetration. | |

| Poor separation in column chromatography | Inappropriate solvent system. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A gradient elution with a hexane-ethyl acetate or chloroform-methanol system is a good starting point. |

| Peak tailing in HPLC | Interaction with residual silanols on the column. | Add a small amount of a weak acid like formic or acetic acid (e.g., 0.1-0.2% v/v) to the mobile phase to suppress silanol (B1196071) ionization. |

| Column contamination. | Flush the column with a strong solvent or follow the manufacturer's cleaning protocol. |

References

Application Notes and Protocols: In Vitro Anti-Aging MMP Inhibition Assay for 13-Hydroxygermacrone

For Researchers, Scientists, and Drug Development Professionals